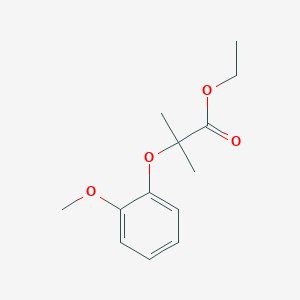

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate

Description

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate (CAS: 211177-72-9) is an ester derivative characterized by a central 2-methylpropanoate backbone substituted with a 2-methoxyphenoxy group. Its molecular formula is C₁₃H₁₈O₄, with a molecular weight of 238.28 g/mol . The compound’s structure includes a syn-periplanar conformation across the ester and ether linkages, as inferred from analogs like ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate, which share similar torsion angles (~3.2°) in their crystal structures . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and complex heterocycles .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-9-7-6-8-10(11)15-4/h6-9H,5H2,1-4H3 |

InChI Key |

HGFQOGVVBAUASZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Williamson Ether Synthesis Approach

General Reaction Scheme

The most direct and widely used method for synthesizing ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves the reaction of 2-methoxyphenol (guaiacol) with ethyl 2-bromo-2-methylpropanoate under basic conditions, as outlined below:

$$

\text{2-methoxyphenol} + \text{ethyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{K}2\text{CO}3, \text{NaI}, \text{acetone}} \text{this compound}

$$

Experimental Procedure

- Dissolve 2-methoxyphenol in acetone.

- Add potassium carbonate and a catalytic amount of sodium iodide.

- Slowly add a solution of ethyl 2-bromo-2-methylpropanoate in acetone to the reaction mixture.

- Heat the mixture to reflux (approximately 65°C) and stir for 48 hours.

- Monitor the reaction by thin-layer chromatography.

- Upon completion, filter the mixture and remove the solvent under reduced pressure.

- Purify the crude product by flash column chromatography using petroleum ether/ethyl acetate as the mobile phase.

Data Table: Williamson Ether Synthesis Conditions

| Parameter | Value/Condition |

|---|---|

| Starting phenol | 2-methoxyphenol (guaiacol) |

| Alkylating agent | Ethyl 2-bromo-2-methylpropanoate |

| Base | Potassium carbonate |

| Catalyst | Sodium iodide (catalytic) |

| Solvent | Acetone |

| Temperature | 65°C (reflux) |

| Reaction time | 48 hours |

| Purification | Flash column chromatography |

Yields and Purity

Alternative Etherification Approaches

Epoxide Intermediate Route

- React 2-methoxyphenol with epichlorohydrin in the presence of a base to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.

- Subsequent nucleophilic ring opening and esterification can yield the target compound or related analogs.

Notes on Base and Solvent Selection

Generalized Synthesis Flowchart

- Phenol Activation: Dissolve 2-methoxyphenol in a polar aprotic solvent.

- Base Addition: Add potassium carbonate (or sodium hydride).

- Alkyl Halide Addition: Slowly add ethyl 2-bromo-2-methylpropanoate.

- Reflux: Heat to 65°C for 48 hours.

- Workup: Filter, evaporate solvent, purify by chromatography.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Guaiacol, ethyl 2-bromo-2-methylpropanoate, K2CO3, NaI, acetone | 33–77% | Simple, scalable | Long reaction time, moderate yields |

| Epoxide Intermediate Route | Guaiacol, epichlorohydrin, base | Variable | Useful for analogs | Multi-step, lower selectivity |

Notes and Recommendations

- Reaction Monitoring: Thin-layer chromatography is recommended for tracking conversion.

- Purification: Flash column chromatography is effective for removing byproducts and unreacted starting materials.

- Safety: Proper ventilation and protective equipment are necessary due to the use of volatile organic solvents and alkyl halides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-hydroxyphenoxy derivatives.

Reduction: Formation of 2-(2-methoxyphenoxy)-2-methylpropanol.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxypropanoates

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate belongs to a broader class of substituted phenoxypropanoates. Key structural analogs and their differentiating features include:

Key Observations :

- Substituent Effects: The 2-methoxyphenoxy group in the target compound enhances steric bulk and electronic effects compared to non-aromatic analogs like ethyl 2-methoxy-2-methylpropanoate. This aromatic substitution increases molecular weight and lipophilicity, impacting bioavailability and metabolic stability .

- Biological Activity: Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) demonstrates the significance of halogenated phenoxy groups in pharmacological activity.

- Acid vs. Ester Derivatives: The carboxylic acid analog (2-(2-methoxyphenoxy)-2-methylpropanoic acid) exhibits higher polarity and water solubility, making it more suitable for formulations requiring aqueous compatibility .

Halogenated Derivatives

Halogenation significantly alters physicochemical and reactive properties:

- Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate (CAS 588679-11-2, C₁₂H₁₄BrClO₃, MW 321.59) incorporates both bromine and chlorine, increasing molecular weight and steric hindrance. Such derivatives are pivotal in synthesizing agrochemicals or kinase inhibitors due to enhanced electrophilic reactivity .

- Comparatively, the target compound’s methoxy group provides electron-donating effects, stabilizing the aromatic ring against electrophilic attack, which may limit its utility in reactions requiring aromatic activation .

Aroma and Flavor Compounds

While ethyl 2-methylpropanoate derivatives like ethyl 2-methylbutanoate are key contributors to fruity aromas in beverages and foods , the target compound’s bulky 2-methoxyphenoxy group likely diminishes volatility, rendering it less relevant in flavor chemistry. This highlights the trade-off between structural complexity and functional applicability in ester chemistry .

Biological Activity

Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H18O4. Its structure features a methoxy group attached to a phenoxy ring, which plays a crucial role in its biological interactions. The presence of the ester functional group allows for hydrolysis, leading to the formation of active metabolites that can engage with biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The methoxy and phenoxy groups can form hydrogen bonds with various biological macromolecules, enhancing binding affinity and specificity.

- Hydrophobic Interactions : These interactions contribute to the compound's stability and reactivity within cellular environments.

- Metabolite Formation : Hydrolysis of the ester group releases the active phenoxyacetic acid derivative, which can modulate various cellular pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. Its mechanism involves disrupting cellular processes critical for bacterial survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its applicability in treating inflammatory diseases.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications in conditions such as cancer and metabolic disorders .

Table 1: Summary of Biological Activities

Case Study Example

In a recent study, this compound was tested for its effects on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential use as an anti-cancer agent. The study highlighted the compound's ability to induce apoptosis through ROS-mediated pathways, further supporting its therapeutic potential .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate | Different methoxy position; potential enzyme interaction | Moderate antimicrobial effects |

| Methyl 2-(3-methoxyphenoxy)-2-methylpropanoate | Variation in alkyl chain length; reduced solubility | Lower anti-inflammatory response |

The unique positioning of the methoxy group in this compound enhances its reactivity and biological efficacy compared to its analogs.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification or multi-step functionalization. For example:

- Esterification : Reacting 2-(2-methoxyphenoxy)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux .

- Multi-step synthesis : A patent describes using borane-pyridine complexes for hydrazine reduction (0°C, 1.5 hours) followed by coupling with trifluoromethylphenyl derivatives under nitrogen atmosphere .

Q. Key Parameters for Optimization :

- Temperature : Low temperatures (0°C) prevent side reactions during hydrazine reduction .

- Catalysts : Acid catalysts (e.g., HCl) improve esterification efficiency .

- Purification : Liquid-liquid extraction (ethyl acetate/water) and drying over anhydrous Na₂SO₄ are critical for isolating intermediates .

Q. Table 1: Representative Synthetic Routes

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 416 [M+H]⁺) and purity (HPLC retention time: 0.63 minutes under SMD-TFA05 conditions) .

- NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm, triplet) and methoxy groups (δ 3.8 ppm, singlet) .

- IR Spectroscopy : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and aryl ether (C-O-C) at ~1250 cm⁻¹ .

Critical Note : Cross-validate data between techniques. For example, discrepancies in LCMS purity vs. NMR integration may indicate residual solvents or byproducts.

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

Q. Decomposition Products :

- Hydrolysis yields 2-(2-methoxyphenoxy)-2-methylpropanoic acid (confirmed via LCMS) .

- Thermal degradation may produce morpholinoethoxy byproducts under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically. For example:

- In-line Monitoring : Use HPLC to track intermediate formation and adjust reaction time dynamically .

Case Study : A patent achieved 79% yield in a coupling step by maintaining strict temperature control (0°C) and using pyridine as a base .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric ions (e.g., m/z 416.1801 vs. 416.1793) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aryl protons at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Confirms absolute configuration of chiral centers in derivatives .

Example : HSQC correlated methoxy protons (δ 3.8 ppm) to a quaternary carbon, confirming substitution patterns .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

- Scenario : LCMS indicates purity >95%, but NMR shows extra peaks.

- Root Cause : Residual solvents (e.g., ethyl acetate) or stereoisomers.

- Resolution :

Repeat purification via flash chromatography (hexane/ethyl acetate gradient) .

Use deuterated solvents for NMR to eliminate solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.